3-Methylbenzo[c]isoxazole-4,7-dione
説明
特性
CAS番号 |
113396-56-8 |
|---|---|
分子式 |
C8H5NO3 |
分子量 |
163.13 g/mol |
IUPAC名 |
3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3 |
InChIキー |
JVFYCZXPHOYKHC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
正規SMILES |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
同義語 |
2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI) |
製品の起源 |
United States |
科学的研究の応用
Medicinal Chemistry
Pharmaceutical Development
3-Methylbenzo[c]isoxazole-4,7-dione has shown promise as a lead compound in drug discovery. Its structural characteristics allow for modifications that can enhance its biological activity against various diseases, particularly cancer and viral infections. Research indicates that derivatives of isoxazole compounds often exhibit anti-inflammatory and anticancer properties, making them suitable candidates for therapeutic development .
Case Studies
- Anticancer Activity : Studies have demonstrated that isoxazole derivatives can inhibit specific cancer cell lines. For instance, certain derivatives have been reported to downregulate phosphorylated-STAT3 in colon cancer cells, suggesting potential as chemotherapeutic agents .
- Anti-inflammatory Properties : Isoxazoles have been evaluated for their ability to modulate immune responses. Compounds similar to 3-Methylbenzo[c]isoxazole-4,7-dione have been shown to inhibit lipoxygenase and cyclooxygenase-2 enzymes, which are critical in inflammatory pathways .
Material Science
Applications in Material Science
The unique properties of 3-Methylbenzo[c]isoxazole-4,7-dione make it a candidate for use in material science. Its chemical structure allows it to serve as a building block for synthesizing novel materials with specific functionalities. Research into polymer composites incorporating isoxazole derivatives suggests enhanced thermal stability and mechanical properties.
Biological Research
Biological Activity
Research indicates that 3-Methylbenzo[c]isoxazole-4,7-dione may interact with various biological targets due to its structural features. Preliminary studies suggest that it can bind effectively to enzyme active sites or receptor domains, which is crucial for its therapeutic efficacy .
Immunomodulatory Effects
Isoxazole derivatives are being investigated for their immunoregulatory properties. For example, some compounds have been shown to suppress lung inflammation and exhibit anti-inflammatory effects in preclinical models . This opens avenues for further research into their potential in treating autoimmune diseases.
Data Table: Comparative Analysis of Isoxazole Derivatives
| Compound Name | Structure | Unique Features | Applications |
|---|---|---|---|
| 3-Methylbenzo[c]isoxazole-4,7-dione | C10H9N2O2 | Methyl group enhances solubility and reactivity | Anticancer, anti-inflammatory |
| 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one | C9H6F3N2OS | Contains trifluoromethyl group | Antimicrobial |
| 4-Chloroaniline | C6H6ClN | Amino group; lacks isoxazole ring | Precursor in drug synthesis |
類似化合物との比較
Comparison with Structural Analogs: Benzo[d]isoxazole-4,7-dione Derivatives
A library of 110 analogs of 7020 was synthesized to explore structure-activity relationships (SAR). Ten compounds demonstrated superior potency in reducing mistranslation and enhancing rifampicin-mediated killing (Table 1) . Key structural modifications include:
Table 1: Bioactivity of Selected 7020 Analogs
| Compound | Substituent Modifications | Mistranslation Inhibition (%) | RSPR Potentiation (Fold) | Direct Antimicrobial Activity |
|---|---|---|---|---|
| 7020 | Parent compound (methyl groups) | 45 | 1.8 | None |
| 9744 | Methyl replaced at positions 5 and 6 | 78 | 3.2 | None |
| 9751 | Halogenation at position 3 | 65 | 2.5 | Minimal |
| 9760 | Extended alkyl chain at position 2 | 82 | 3.5 | None |
Key Findings :
- Methyl Group Replacements : Analogs with modified methyl groups (e.g., 9744) showed enhanced inhibition of mistranslation (78% vs. 45% for 7020) and greater rifampicin potentiation (3.2-fold) .
- Halogenation : Introduction of halogens at position 3 (e.g., 9751) improved activity but retained minimal antimicrobial effects, ensuring selective targeting of mistranslation .
- Quinone Core Essentiality: Analogs lacking the benzoquinone structure (e.g., deoxygenated derivatives) lost bioactivity, underscoring the scaffold’s importance .
Comparison with Functional Analogs: Benzimidazole-4,7-dione Derivatives
Benzimidazole-4,7-diones and their N-oxide derivatives (e.g., compounds 5a–c, 6a–d) share structural similarities with 7020 but exhibit distinct mechanisms and applications. These compounds were developed as hypoxia-activated anticancer prodrugs .
Table 2: Anticancer Activity of Benzimidazole-4,7-diones Under Hypoxia
| Compound | Hypoxia/Normoxia Cytotoxic Ratio | IC₅₀ (Hypoxia, μM) | Reference Compound Comparison |
|---|---|---|---|
| 5a | 3.2 | 0.45 | Similar to tirapazamine |
| 6b | 4.8 | 0.32 | Between mitomycin C and misonidazole |
| 6d | 2.9 | 0.67 | Lower than tirapazamine |
Key Differences :
- Mechanism : Benzimidazole-4,7-diones act via reductive activation under hypoxia, generating cytotoxic radicals that damage DNA . In contrast, 7020 targets ribosomal fidelity without redox activation.
- Structural Variations : The benzimidazole core replaces the isoxazole ring, and N-oxide derivatives (e.g., 6b) exhibit higher hypoxia selectivity .
- Therapeutic Scope : While 7020 addresses antibiotic tolerance, benzimidazole derivatives focus on solid tumors (e.g., A549 lung cancer cells) .
Cross-Scaffold Comparative Analysis
| Parameter | 3-Methylbenzo[d]isoxazole-4,7-dione (7020) | Benzimidazole-4,7-diones (5a–6d) |
|---|---|---|
| Core Structure | Benzo[d]isoxazole-4,7-dione | Benzimidazole-4,7-dione |
| Key Modifications | Methyl/halogen substitutions | N-oxide groups, alkyl chains |
| Primary Application | Antibiotic adjuvants | Anticancer prodrugs |
| Activation Mechanism | Targets RpS5 in ribosomes | Hypoxia-dependent redox activation |
| Selectivity | Non-antimicrobial, enhances rifampicin | Hypoxia-selective cytotoxicity |
Critical Insight: The benzo[d]isoxazole scaffold’s rigid quinone structure is critical for ribosomal targeting, whereas benzimidazole derivatives leverage redox flexibility for tumor-specific toxicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-Methylbenzo[c]isoxazole-4,7-dione derivatives?
- Answer: A reflux-based approach using stoichiometric ratios of precursors (e.g., methyl-3-amino-4-hydroxybenzoate and aryl acids) is widely adopted. Reaction optimization often involves solvent selection (e.g., ethanol with triethylamine) and controlled temperature (0–10°C during addition, followed by reflux for 8–15 hours). Post-synthesis purification typically involves recrystallization or column chromatography. Analytical validation via IR, NMR, and elemental analysis is critical for confirming structural integrity .
Q. How can researchers ensure assay reliability when evaluating the bioactivity of 3-Methylbenzo[c]isoxazole-4,7-dione analogs?
- Answer: Assay quality should be validated using metrics like the Z-factor (calculated as ), where and represent the means and standard deviations of positive (e.g., kasugamycin) and negative (e.g., DMSO) controls. This ensures robustness in high-throughput screens, such as luciferase/GFP reporter systems for mycobacterial mistranslation inhibition .
Q. What spectroscopic techniques are essential for characterizing 3-Methylbenzo[c]isoxazole-4,7-dione derivatives?
- Answer: Key techniques include:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1677 cm⁻¹).
- NMR (¹H and ¹³C) for regiochemical confirmation (e.g., methyl group integration at δ 0.97–2.41 ppm).
- Elemental analysis (C, H, N) to verify purity (e.g., deviations < 0.4% from theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the mycobacterial mistranslation inhibition of benzo[c]isoxazole-dione analogs?
- Answer: SAR strategies should focus on:
- Core modifications : Introducing electron-withdrawing groups (e.g., nitro or chloro substituents) to enhance electrophilicity.
- Side-chain optimization : Adjusting alkyl chain length (e.g., methyl vs. propyl) to improve ribosomal subunit binding.
- Bioisosteric replacements : Substituting pyridine rings with quinazolinone moieties to modulate solubility and target affinity.
These approaches are validated via phenotypic screening and comparative IC₅₀ analysis of analogs (e.g., compounds 7006, 7013, 7020) .
Q. What experimental frameworks address contradictions in reported bioactivity data for 3-Methylbenzo[c]isoxazole-4,7-dione derivatives?
- Answer: Discrepancies may arise from assay variability (e.g., bacterial strain differences) or synthetic impurities. To resolve these:
- Replicate assays under standardized conditions (e.g., fixed Z-factor thresholds).
- Cross-validate using orthogonal methods (e.g., MIC assays vs. transcriptional profiling).
- Re-synthesize compounds with rigorous purity checks (e.g., HPLC > 95%) .
Q. How can computational methods guide the design of 3-Methylbenzo[c]isoxazole-4,7-dione derivatives with enhanced antifungal activity?
- Answer: Density Functional Theory (DFT) calculations can predict electron distribution in the dione core, correlating with redox activity. Molecular docking against fungal cytochrome P450 targets (e.g., CYP51) identifies favorable binding conformations. For example, nitro group positioning in ZG-20-07 derivatives significantly impacts antifungal potency .
Q. What strategies mitigate degradation of 3-Methylbenzo[c]isoxazole-4,7-dione derivatives during long-term storage?
- Answer: Store compounds in anhydrous, UV-resistant containers at –20°C under inert gas (N₂/Ar). Pre-storage lyophilization reduces hydrolytic degradation. Stability should be monitored via periodic LC-MS to detect oxidation byproducts (e.g., quinone formation) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
